molecular formula C9H11N3 B2702837 1H-Benzimidazole-2-acetonitrile, 4,5,6,7-tetrahydro- CAS No. 1345728-75-7

1H-Benzimidazole-2-acetonitrile, 4,5,6,7-tetrahydro-

Cat. No. B2702837
M. Wt: 161.208
InChI Key: YHBMWHDTJMBDKE-UHFFFAOYSA-N
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Description

The compound “1H-Benzimidazole-2-acetonitrile, 4,5,6,7-tetrahydro-” is a unique chemical with the molecular formula C9H11N3 . It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds that are of wide interest due to their diverse biological and clinical applications .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed novel heterocyclic compounds containing benzimidazole derivatives, demonstrating the utility of 1H-Benzimidazole-2-acetonitrile as a precursor in synthesizing biologically active molecules. These compounds have shown significant antimicrobial activity against a range of pathogenic bacterial strains, highlighting their potential in addressing antimicrobial resistance challenges (Bassyouni et al., 2012). Additionally, the synthesis of densely functionalized novel benzo[d]imidazolyl tetrahydropyridine carboxylates from 1H-Benzimidazole-2-acetonitrile and their evaluation for anti-inflammatory, antioxidant, and antimicrobial activities underscore the chemical's versatility in medicinal chemistry applications (ANISETTI & Reddy, 2017).

Antimicrobial and Anti-HIV Activity

1H-Benzimidazole-2-acetonitrile has been employed in the synthesis of benzimidazolylthiazoles, which were evaluated for their anti-HIV activity. Although no significant activity was observed, this highlights the ongoing exploration of benzimidazole derivatives in virology research (Badawey et al., 1992).

Anthelmintic Applications

A novel class of anthelmintics effective against drug-resistant nematodes was discovered, utilizing amino-acetonitrile derivatives (AADs), which likely includes structural motifs related to 1H-Benzimidazole-2-acetonitrile. These compounds are efficacious against various species of livestock-pathogenic nematodes, showcasing a potential new mode of action and overcoming existing resistances (Kaminsky et al., 2008).

Anticancer Research

Further research has involved the synthesis of benzimidazole derivatives for anticancer evaluation, highlighting the ongoing investigation into the therapeutic potential of compounds derived from 1H-Benzimidazole-2-acetonitrile in oncology (Salahuddin et al., 2014).

Future Directions

The future research directions for “1H-Benzimidazole-2-acetonitrile, 4,5,6,7-tetrahydro-” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of activities exhibited by benzimidazole derivatives, these compounds may have potential in the development of new drugs for various diseases .

properties

IUPAC Name

2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBMWHDTJMBDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-2-acetonitrile, 4,5,6,7-tetrahydro-

Synthesis routes and methods

Procedure details

An aqueous solution (30 ml) of potassium cyanide (15 g) was ice-cooled, then, an EtOH (140 ml) solution of 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (12.0 g) was added, and stirring was performed at room temperature for 1 hour and then at 50° C. for 1, hour. A saturated aqueous sodium hydrogen carbonate solution was added to the reaction liquid, followed by concentration under reduced pressure and extraction with chloroform. The organic layer was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (28% aqueous ammonia/methanol/chloroform) to obtain 4,5,6,7-tetrahydro-1H-benzimidazol-2-yl acetonitrile (8.6 g).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three

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